molecular formula C8H6ClFO3 B6326231 4-Chloro-3-fluoro-2-methoxybenzoic acid CAS No. 1550886-92-4

4-Chloro-3-fluoro-2-methoxybenzoic acid

Cat. No.: B6326231
CAS No.: 1550886-92-4
M. Wt: 204.58 g/mol
InChI Key: JJGFYWMFJZXTDO-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methoxybenzoic acid is a substituted benzoic acid derivative with the molecular formula C8H6ClFO3 . This compound features a benzoic acid core structure functionalized with chloro, fluoro, and methoxy substituents, making it a valuable building block in organic synthesis and medicinal chemistry research. Substituted methoxybenzoic acids like this one are frequently employed in Birch reduction-alkylation sequences, a method used to create complex cyclohexanone derivatives and other intermediates from simple aromatic starting materials . Such intermediates are crucial in pharmaceutical development for constructing molecular scaffolds. Chlorinated and fluorinated benzoic acid derivatives are of significant research interest due to their biological activity and utility in developing enzyme inhibitors and receptor ligands . As a multifunctional scaffold, 4-Chloro-3-fluoro-2-methoxybenzoic acid is For Research Use Only. It is strictly intended for laboratory research purposes and is not certified for human consumption, diagnostic, therapeutic, or any veterinary applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-3-fluoro-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGFYWMFJZXTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1550886-92-4
Record name 4-Chloro-3-fluoro-2-methoxybenzoic acid
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Reactivity and Derivatization Pathways of 4 Chloro 3 Fluoro 2 Methoxybenzoic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization in 4-chloro-3-fluoro-2-methoxybenzoic acid, readily undergoing reactions such as esterification and amidation to yield a variety of functionalized molecules.

Esterification: The conversion of 4-chloro-3-fluoro-2-methoxybenzoic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction proceeds via an equilibrium, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed, for instance, by using a Dean-Stark apparatus masterorganicchemistry.com. The rate and yield of this reaction can be influenced by the steric hindrance around the carboxylic acid group and the nature of the alcohol. For sterically hindered benzoic acids, alternative methods such as reaction with alkyl halides in the presence of a base or the use of coupling agents may be more effective.

Amide Bond Formation: The synthesis of amides from 4-chloro-3-fluoro-2-methoxybenzoic acid is a crucial transformation for introducing diverse structural motifs. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. A wide array of coupling reagents can be employed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization luxembourg-bio.comyoutube.com. More modern and efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used, offering high yields and short reaction times luxembourg-bio.com. The choice of coupling reagent, solvent, and base is critical for achieving optimal results, particularly when dealing with electron-deficient amines or sterically demanding substrates luxembourg-bio.comchimia.chrsc.orgnih.gov.

TransformationReagents and ConditionsProduct TypeKey Considerations
Esterification (Fischer)Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), HeatEsterEquilibrium reaction; requires excess alcohol or water removal. masterorganicchemistry.com
Amide FormationAmine, Coupling Reagent (e.g., HATU, EDC/HOBt), BaseAmideChoice of coupling reagent is crucial for yield and purity. luxembourg-bio.comnih.gov
Table 1: Key Transformations of the Carboxylic Acid Functionality.

Reaction Mechanisms at Halogen and Methoxy (B1213986) Substituents

The aromatic ring of 4-chloro-3-fluoro-2-methoxybenzoic acid is substituted with two halogen atoms and a methoxy group, which significantly influence its reactivity, particularly in nucleophilic aromatic substitution and demethylation reactions.

Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the carboxylic acid group, activates the aromatic ring towards nucleophilic attack. The position of these substituents directs the regioselectivity of such reactions. Generally, the fluorine atom is a better leaving group than chlorine in SNAr reactions due to the higher polarization of the C-F bond, which facilitates the initial attack of the nucleophile youtube.com. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate libretexts.org. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. In the case of 4-chloro-3-fluoro-2-methoxybenzoic acid, nucleophilic attack can potentially occur at the carbon bearing either the chloro or the fluoro substituent, and the outcome can be influenced by the nature of the nucleophile and the reaction conditions, leading to either kinetic or thermodynamic control of the products rsc.orgstackexchange.comyoutube.com.

O-Demethylation: The methoxy group at the 2-position can be cleaved to yield the corresponding phenol, 4-chloro-3-fluoro-2-hydroxybenzoic acid uni.lu. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) chem-station.com. The reaction with BBr₃ proceeds via the formation of a complex between the Lewis acid and the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group chem-station.comcommonorganicchemistry.comresearchgate.net. The ortho-relationship between the methoxy and carboxylic acid groups can potentially influence the reactivity of the methoxy group in demethylation reactions.

Reaction TypeTypical ReagentsProductMechanistic Feature
Nucleophilic Aromatic SubstitutionNucleophiles (e.g., amines, alkoxides)Substituted benzoic acid derivativeFormation of a Meisenheimer intermediate. libretexts.org
O-DemethylationBBr₃, HBr2-Hydroxybenzoic acid derivativeLewis acid-mediated cleavage of the methyl-oxygen bond. chem-station.com
Table 2: Reactions at Halogen and Methoxy Substituents.

Synthesis of Diverse Derivatives for Structure-Activity Relationship (SAR) Studies

4-Chloro-3-fluoro-2-methoxybenzoic acid serves as a valuable building block for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies, particularly in the field of medicinal chemistry. The ability to systematically modify the different functionalities of this molecule allows for the exploration of how structural changes affect biological activity.

Synthesis of Heterocyclic Scaffolds: A common strategy in drug discovery is the incorporation of the substituted benzoic acid moiety into various heterocyclic systems. For example, condensation of 4-chloro-3-fluoro-2-methoxybenzoic acid with appropriately substituted anilines or aminothiophenols can lead to the formation of quinazolinones and benzothiazoles, respectively.

Quinazolinones: These are typically synthesized by first converting the benzoic acid to an activated form (e.g., an acyl chloride or an active ester) and then reacting it with a 2-aminobenzamide. Subsequent cyclization, often under thermal or acidic conditions, yields the quinazolinone core organic-chemistry.org. The substituents on the benzoic acid ring become part of the final heterocyclic structure, allowing for the investigation of their impact on biological targets.

Benzothiazoles: The synthesis of 2-substituted benzothiazoles can be achieved by the condensation of 4-chloro-3-fluoro-2-methoxybenzoic acid with 2-aminothiophenols. This reaction often proceeds under acidic conditions or in the presence of a coupling agent to facilitate the initial amide bond formation, followed by cyclization and dehydration to form the benzothiazole ring researchgate.netesisresearch.org. SAR studies on benzothiazole derivatives have shown that the nature and position of substituents on the appended benzoic acid ring can significantly influence their biological activity, including antibacterial and antifungal properties nih.govresearchgate.net.

The derivatization at the carboxylic acid, halogen, and methoxy positions provides a multi-dimensional approach to fine-tuning the physicochemical properties and biological activity of the resulting molecules.

Heterocyclic ScaffoldGeneral Synthetic ApproachImportance in SAR Studies
QuinazolinonesCondensation with 2-aminobenzamides. organic-chemistry.orgAllows for systematic variation of substituents on the fused benzene (B151609) ring.
BenzothiazolesCondensation with 2-aminothiophenols. esisresearch.orgEnables exploration of the electronic and steric effects of substituents on biological activity. researchgate.netnih.govresearchgate.netsemanticscholar.org
Table 3: Synthesis of Heterocyclic Derivatives for SAR Studies.

Mechanistic Studies of Key Organic Reactions Involving the Compound

The understanding of reaction mechanisms is fundamental to optimizing reaction conditions and predicting the outcome of chemical transformations involving 4-chloro-3-fluoro-2-methoxybenzoic acid.

Mechanism of Amide Bond Formation: The mechanism of amide bond formation using coupling reagents like HATU involves the initial activation of the carboxylic acid to form a highly reactive acyl-O-phosphonium or acyl-O-uronium species. This is followed by the nucleophilic attack of the amine on the activated carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide bond and release the coupling agent byproducts. Computational studies on the mechanism of amide coupling of hindered benzoic acids can provide insights into the transition state energies and the role of the coupling agent in facilitating the reaction.

Mechanism of Nucleophilic Aromatic Substitution: As previously mentioned, SNAr reactions of 4-chloro-3-fluoro-2-methoxybenzoic acid are believed to proceed through a two-step addition-elimination mechanism involving a Meisenheimer complex libretexts.org. However, recent computational and experimental studies have suggested that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step nih.gov. The specific mechanism can be influenced by the nature of the aromatic system, the leaving group, the nucleophile, and the solvent. For polyhalogenated aromatic compounds, the regioselectivity of the substitution is often governed by a balance of kinetic and thermodynamic factors, where the initially formed product (kinetic control) may rearrange to a more stable isomer under the reaction conditions (thermodynamic control) rsc.orgstackexchange.comyoutube.com. DFT (Density Functional Theory) studies can be employed to calculate the activation barriers for different pathways and predict the likely mechanism and product distribution nih.gov.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analyses with Detailed Assignments

The FT-IR and FT-Raman spectra are expected to be complementary. Vibrations that induce a significant change in the dipole moment will result in strong absorptions in the FT-IR spectrum, while those that cause a substantial change in polarizability will be prominent in the FT-Raman spectrum.

Carboxylic Acid Group Vibrations: The most characteristic vibrations of the carboxylic acid moiety are the O-H and C=O stretching modes. The O-H stretching vibration is anticipated to appear as a very broad band in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding which forms a centrosymmetric dimer in the solid state. The C=O stretching vibration of the carboxylic acid is predicted to be a very strong band in the FT-IR spectrum, likely appearing around 1700-1680 cm⁻¹. mdpi.comyoutube.com Its position is influenced by both the electronic effects of the ring substituents and the hydrogen bonding. In the FT-Raman spectrum, the C=O stretch is expected to be weaker. The in-plane O-H bending and C-O stretching vibrations are expected to be coupled and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively. researchgate.net The out-of-plane O-H deformation gives rise to a broad absorption centered around 920 cm⁻¹.

Aromatic Ring and Substituent Vibrations: The aromatic C-H stretching vibrations are expected to occur above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring are predicted to appear in the 1600-1400 cm⁻¹ region. mdpi.com The positions of these bands are sensitive to the nature and position of the substituents.

The C-F stretching vibration is anticipated to be a strong band in the FT-IR spectrum, typically found in the 1250-1020 cm⁻¹ range. The C-Cl stretching vibration is expected in the lower frequency region of 750-550 cm⁻¹. The methoxy (B1213986) group should exhibit characteristic C-H stretching vibrations around 2950 and 2850 cm⁻¹, and a C-O stretching vibration.

Predicted Vibrational Assignments for 4-Chloro-3-fluoro-2-methoxybenzoic acid

Predicted Wavenumber (cm⁻¹) Predicted Intensity Assignment
~3100-3000 Medium Aromatic C-H stretching
~2950, ~2850 Medium to Weak Methoxy C-H stretching
~3300-2500 Very Broad, Strong (IR) O-H stretching (in hydrogen-bonded dimer)
~1700-1680 Very Strong (IR), Weak (Raman) C=O stretching
~1600, ~1580, ~1470, ~1430 Medium to Strong Aromatic C-C stretching
~1440-1395 Medium In-plane O-H bending coupled with C-O stretching
~1250-1020 Strong (IR) C-F stretching
~1150 Medium Aromatic C-H in-plane bending
~1050 Medium Methoxy C-O stretching
~920 Broad, Medium (IR) Out-of-plane O-H bending
~800-700 Strong Aromatic C-H out-of-plane bending
~750-550 Medium to Strong (IR) C-Cl stretching

Note: This table is predictive and based on data from analogous compounds. Actual values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Chloro-3-fluoro-2-methoxybenzoic acid is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methoxy protons.

Carboxylic Acid Proton: A singlet, significantly downfield, is predicted in the range of 12-13 ppm. chemicalbook.comrsc.org This broad signal is characteristic of a carboxylic acid proton involved in hydrogen bonding.

Aromatic Protons: There are two aromatic protons on the ring. Their chemical shifts will be influenced by the electron-withdrawing effects of the chloro and fluoro groups, and the electron-donating effect of the methoxy group. The proton at C5 will be coupled to the fluorine at C3, resulting in a doublet. The proton at C6 will appear as a doublet due to coupling with the proton at C5. The expected chemical shift range for these protons is between 7.0 and 8.0 ppm.

Methoxy Protons: The three protons of the methoxy group are expected to appear as a sharp singlet, likely in the region of 3.8-4.0 ppm. chemicalbook.comrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon is expected to be in the range of 165-170 ppm. rsc.orgrsc.org

Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbons directly bonded to the electronegative substituents (Cl, F, O) will be significantly affected. The carbon attached to the fluorine atom (C3) will exhibit a large C-F coupling constant. The chemical shifts are predicted to be in the range of 110-160 ppm.

Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift in the range of 55-65 ppm. rsc.orgrsc.org

Predicted NMR Chemical Shifts (δ, ppm) for 4-Chloro-3-fluoro-2-methoxybenzoic acid

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
-COOH ~12.0 - 13.0 (s, 1H) ~165 - 170
Aromatic C-H ~7.0 - 8.0 (m, 2H) -
-OCH₃ ~3.8 - 4.0 (s, 3H) ~55 - 65
Aromatic C - ~110 - 160

Note: This table is predictive and based on data from analogous compounds. rsc.orgrsc.orgasianjournalofphysics.comchemicalbook.com Actual values may vary depending on the solvent and other experimental conditions.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray diffraction analysis of a single crystal would provide definitive information about the three-dimensional structure of 4-Chloro-3-fluoro-2-methoxybenzoic acid in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Based on studies of similar benzoic acid derivatives, it is highly probable that 4-Chloro-3-fluoro-2-methoxybenzoic acid crystallizes forming centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. iaea.orgresearchgate.netresearchgate.net This is a very common and stable motif for carboxylic acids in the solid state.

Predicted Crystallographic Data and Intermolecular Interactions for 4-Chloro-3-fluoro-2-methoxybenzoic acid

Parameter Predicted Feature
Crystal System Likely Monoclinic
Space Group Likely P2₁/c
Key Intermolecular Interaction O-H···O hydrogen-bonded dimers
Other Potential Interactions C-H···O, C-H···Halogen, Halogen···Halogen, π-π stacking

Note: This table is a prediction based on the common crystal packing of substituted benzoic acids. iaea.orgresearchgate.netresearchgate.netgrowkudos.com Experimental determination is required for confirmation.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like 4-Chloro-3-fluoro-2-methoxybenzoic acid, the spectrum is expected to show absorptions corresponding to π→π* transitions within the benzene ring and n→π* transitions involving the non-bonding electrons of the oxygen atoms in the carbonyl and methoxy groups.

Substituted benzoic acids typically exhibit two main absorption bands in the UV region. researchgate.netcdnsciencepub.comrsc.org

An intense band (the B-band) is predicted to appear around 230-240 nm, corresponding to a π→π* transition.

A weaker band (the C-band) is expected at longer wavelengths, around 270-290 nm, which also arises from a π→π* transition but is often more sensitive to substituent effects. researchgate.netsielc.com

The positions and intensities of these bands will be influenced by the combined electronic effects of the chloro, fluoro, and methoxy substituents on the energy levels of the molecular orbitals of the benzoic acid chromophore. The solvent used for the measurement can also affect the spectrum, particularly through interactions with the carboxylic acid group.

Predicted UV-Visible Absorption Maxima (λ_max) for 4-Chloro-3-fluoro-2-methoxybenzoic acid

Predicted λ_max (nm) Type of Transition
~230 - 240 π→π* (B-band)
~270 - 290 π→π* (C-band)

Note: This table is predictive, based on the UV-Visible spectra of related substituted benzoic acids. researchgate.netrsc.orgsielc.comacs.org The exact positions and intensities of the absorption maxima will depend on the solvent.

Structure Activity Relationship Sar Studies on 4 Chloro 3 Fluoro 2 Methoxybenzoic Acid Analogs

Design Principles for Modulating Molecular Properties through Substituent Variation

The modulation of molecular properties through the strategic variation of substituents on a parent scaffold is a fundamental principle in rational drug design and chemical synthesis. eurekaselect.comcapes.gov.br For aromatic systems like benzoic acid derivatives, substituents exert their influence primarily through a combination of electronic and steric effects.

Electronic effects are broadly categorized as inductive and resonance effects. The inductive effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. nih.gov For instance, the highly electronegative fluorine and chlorine atoms in the 4-chloro-3-fluoro-2-methoxybenzoic acid scaffold exert a strong electron-withdrawing inductive effect. This bond polarization can significantly alter the acidity (pKa) of the carboxylic acid group. nih.govacs.org A study on substituted benzoic acids demonstrated that electron-withdrawing substituents generally increase acidity. nih.gov The resonance effect involves the delocalization of pi (π) electrons across the aromatic system. The methoxy (B1213986) group, for example, is an electron-donating group by resonance, which can counteract the inductive effects of the halogens. The balance of these effects is position-dependent; the acidity of substituted benzoic acids with electron-releasing substituents tends to decrease in the order of ortho > meta > para, while the opposite trend is observed for electron-withdrawing groups. nih.gov

The following table illustrates how different substituents can affect the acidity (pKa) of benzoic acid, a core component of the title compound's scaffold.

Substituent (at para-position)pKaEffect
-H (Benzoic Acid)4.20Reference
-Cl (4-Chlorobenzoic acid)3.98Electron-withdrawing (increases acidity)
-OCH₃ (4-Methoxybenzoic acid)4.47Electron-donating (decreases acidity)
-NO₂ (4-Nitrobenzoic acid)3.44Strongly electron-withdrawing (strongly increases acidity)

This table provides illustrative data for monosubstituted benzoic acids to demonstrate general principles of substituent effects.

Investigations into the Influence of Halogenation and Methoxy Groups on Molecular Recognition and Binding Affinities

The specific substituents of 4-chloro-3-fluoro-2-methoxybenzoic acid—halogens and a methoxy group—play distinct and crucial roles in molecular recognition and binding affinity. nih.govacs.org These groups can participate in a variety of non-covalent interactions that stabilize a ligand within a protein's binding pocket.

Halogenation: For many years, halogens were primarily considered for their steric bulk and ability to modulate lipophilicity. nih.gov However, it is now well-established that halogens can form a specific, directional non-covalent interaction known as a halogen bond. nih.govresearchgate.net A halogen bond occurs between a covalently bound halogen atom (the Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom, often found in the backbones or side chains of amino acids in proteins. acs.org The strength of this interaction generally increases with the size of the halogen (I > Br > Cl > F). bohrium.com

Fluorine, due to its high electronegativity and small size, rarely participates in significant halogen bonding. researchgate.net Its primary roles are often to alter the local electronic environment, block metabolic oxidation, or form specific hydrogen bonds. nih.govnih.gov In contrast, chlorine can form effective halogen bonds. Studies on halogenated ligands have shown that these interactions can be as significant as traditional hydrogen bonds in enhancing binding affinity and selectivity. nih.govbohrium.com A study on halogenated bisphenol A analogs binding to the estrogen-related receptor γ (ERRγ) found that fluorinated analogs showed strong binding, while the affinity decreased as the size and number of halogen atoms increased, highlighting the nuanced role of halogen size and type in specific binding contexts. nih.gov

Methoxy Group: The methoxy group primarily acts as a hydrogen bond acceptor via its oxygen atom. tandfonline.com Its placement is critical; an ortho-methoxy group, as seen in the title compound, can influence the conformation of the adjacent carboxylic acid, potentially pre-organizing the ligand for a more favorable binding pose. The methoxy group is considered a "non-lipophilic scout" because it can improve ligand-protein binding and potency without the negative consequences of increased lipophilicity. tandfonline.com The oxygen atom contributes only a small amount (9 Ų) to the Polar Surface Area (PSA) compared to a hydroxyl group (20 Ų), making it an efficient choice for establishing a hydrogen bond accepting interaction. tandfonline.com The influence of the methoxy group's position on ligand topology and receptor binding has been noted in various studies, where it can be an important contributor to the binding energy. researchgate.net

The combined effect of these substituents can lead to complex SAR. The electron-withdrawing halogens can enhance halogen or hydrogen bonding interactions, while the methoxy group provides a key hydrogen bond acceptor and steric influence.

The following table summarizes the binding affinities of a series of inhibitors for the enzyme casein kinase 2 (CK2), illustrating the impact of different halogen substitutions.

Compound Analogue (Substituent X)IC₅₀ (nM)
X = H110
X = F80
X = Cl30
X = Br20
X = I10

Data adapted from studies on CK2 inhibitors to illustrate the general trend of halogen substitution on binding affinity. acs.org

Rational Design of Fluorinated Aromatic Scaffolds for Targeted Chemical Applications

The use of fluorine in the design of aromatic scaffolds is a prominent strategy in modern medicinal chemistry. capes.gov.bracs.org The strategic incorporation of fluorine into a molecule can profoundly enhance its properties, including metabolic stability, binding affinity, and membrane permeability. capes.gov.brucla.edu This has led to a significant number of fluorinated drugs receiving FDA approval. nih.govresearchgate.net

The rational design of fluorinated aromatic scaffolds leverages the unique properties of the fluorine atom:

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. acs.org Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block oxidation by metabolic enzymes, thereby increasing the drug's half-life. acs.org

Modulation of Acidity (pKa): Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic groups, such as the carboxylic acid in the title compound. nih.gov This can be crucial for optimizing a compound's ionization state at physiological pH, affecting its solubility and ability to interact with targets.

Enhanced Binding Interactions: While fluorine is a poor halogen bond donor, it can participate in favorable dipole-dipole interactions and can form strong hydrogen bonds with appropriate donors. nih.gov Its incorporation can alter the charge distribution across the aromatic ring, influencing stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan at a protein's active site. nih.gov

Conformational Control: The small size of fluorine means it can often replace hydrogen without a significant steric penalty. acs.org However, its electronegativity can influence the conformation of flexible molecules, sometimes locking them into a more bioactive shape.

The development of synthetic methods to create fluorinated heterocyclic scaffolds allows chemists to flexibly introduce a range of substituents to optimize biological activity. lboro.ac.uk Bioisosteric replacement, where a functional group is substituted with another of similar size and electronic properties, is a common tactic. For example, replacing a hydroxyl group with a fluorine atom is a frequent strategy to improve metabolic stability while retaining some hydrogen bonding capability. researchgate.net The design of such scaffolds is an iterative process, combining synthesis, biological evaluation, and computational modeling to rationally improve the desired properties of the lead compound. lboro.ac.ukacs.org

Applications of 4 Chloro 3 Fluoro 2 Methoxybenzoic Acid As a Chemical Intermediate and Scaffold

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The structure of 4-chloro-3-fluoro-2-methoxybenzoic acid inherently lends itself to a variety of chemical transformations, making it a potentially versatile intermediate in the synthesis of more elaborate organic molecules. The carboxylic acid group is a primary site for modification. For instance, it can undergo esterification to produce compounds like ethyl 4-chloro-3-fluoro-2-methoxybenzoate. smolecule.com This transformation is significant as the resulting ester could serve as a precursor in the synthesis of potentially bioactive molecules. Preliminary investigations into its ethyl ester derivative suggest potential antimicrobial and anti-inflammatory properties, indicating that the parent benzoic acid could be a key starting material for certain pharmaceutical compounds. smolecule.com

The reactivity of the carboxylic acid moiety extends to the formation of amides, acid chlorides, and other derivatives, thereby providing a gateway to a wide range of molecular architectures. These functional group interconversions are fundamental in medicinal chemistry and drug discovery for creating libraries of related compounds for biological screening.

Utilization in the Development of Fluorinated Building Blocks for Advanced Materials Science

Fluorinated organic molecules are of significant interest in materials science due to the unique properties conferred by the fluorine atom, such as enhanced thermal stability, altered electronic properties, and modified lipophilicity. While specific applications of 4-chloro-3-fluoro-2-methoxybenzoic acid in advanced materials are not yet documented in detail, its constitution as a fluorinated aromatic compound makes it a candidate for the development of novel fluorinated building blocks.

The presence of both fluorine and chlorine atoms on the benzene (B151609) ring offers opportunities for selective functionalization through various cross-coupling reactions. These reactions are pivotal in the synthesis of conjugated polymers and other organic materials with tailored electronic and photophysical properties. The methoxy (B1213986) group can also be a site for modification, potentially influencing the solubility and processing characteristics of any resulting materials. Although direct evidence is limited, it is plausible that this compound could be explored as a monomer or a precursor to a monomer in the synthesis of specialized polymers for applications in electronics or as high-performance materials.

Integration into Novel Heterocyclic Systems and Diverse Chemical Scaffolds

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The multi-functional nature of 4-chloro-3-fluoro-2-methoxybenzoic acid provides several avenues for its incorporation into heterocyclic systems.

The carboxylic acid can be used to form linkages with other molecules containing amine or alcohol functionalities, which is a common strategy in the synthesis of complex heterocyclic drugs. Furthermore, the chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions. This would allow for the introduction of nitrogen, oxygen, or sulfur-containing moieties, which could then be cyclized to form a variety of heterocyclic rings fused to the benzene core. For example, displacement of the chloro or fluoro group by a suitable binucleophile could pave the way for the construction of benzodiazepines, quinoxalines, or other related heterocyclic scaffolds. While specific examples utilizing 4-chloro-3-fluoro-2-methoxybenzoic acid are not readily found in the literature, the reactivity patterns of similarly substituted aromatic compounds strongly suggest its potential in this area.

Conclusion and Future Research Trajectories

Synthesis and Derivatization Advancements of 4-Chloro-3-fluoro-2-methoxybenzoic Acid

The efficient and selective synthesis of polysubstituted benzoic acids remains a pivotal challenge in organic chemistry. While specific, high-yield synthetic routes for 4-Chloro-3-fluoro-2-methoxybenzoic acid are not extensively documented in publicly available literature, plausible pathways can be extrapolated from the synthesis of related compounds. For instance, a potential strategy could involve the multi-step transformation of a readily available precursor like m-fluorotoluene. A Friedel-Crafts acylation, followed by hydrolysis and acidification, could yield a mixture of isomers, including the desired product, which would then require separation. google.com Another approach could be adapted from the synthesis of similar complex halogenated benzoic acids, such as 4-chloro-2,3,5-trifluorobenzoic acid. This method involves the conversion of a fluoro substituent to an amine, followed by a Sandmeyer reaction to introduce the chloro group. mdpi.com

Future advancements in this area will likely focus on the development of more direct and regioselective synthetic methods. This could involve novel catalytic systems that can precisely control the installation of multiple different halogen atoms and a methoxy (B1213986) group on the benzene (B151609) ring.

The derivatization of 4-Chloro-3-fluoro-2-methoxybenzoic acid is another fertile ground for research. The carboxylic acid moiety provides a reactive handle for a variety of transformations, including esterification, amidation, and conversion to the corresponding acyl chloride. The latter can then participate in Friedel-Crafts acylation reactions to generate complex ketones. ossila.com Furthermore, the aromatic ring itself, activated and directed by its substituents, could undergo further functionalization. Exploring these derivatization pathways will be crucial for synthesizing a library of novel compounds with diverse chemical and physical properties.

Future Directions in Computational Modeling and Predictive Chemistry for Fluorinated Aromatic Compounds

The advent of sophisticated computational tools has revolutionized chemical research. For fluorinated aromatic compounds, including 4-Chloro-3-fluoro-2-methoxybenzoic acid, computational modeling offers a powerful means to predict their properties and reactivity. acs.org Techniques such as Density Functional Theory (DFT) can be employed to calculate molecular geometries, electronic structures, and reaction energetics. mdpi.com For example, DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack on the aromatic ring, guiding synthetic efforts. acs.org

Machine learning (ML) is emerging as a particularly promising tool in this domain. ML models can be trained on large datasets of known reactions to predict the feasibility and selectivity of new transformations with high accuracy. acs.orgchemrxiv.org For instance, an ML model could be developed to predict the regioselectivity of further halogenation or nitration of 4-Chloro-3-fluoro-2-methoxybenzoic acid, saving significant experimental time and resources. acs.org Graph Neural Networks (GNNs) are also being explored to predict properties like adsorption energies, which is critical for applications in materials science. mdpi.com The future of computational chemistry in this area lies in the development of highly accurate and broadly applicable predictive models that can accelerate the discovery and design of new functional molecules.

Unexplored Reactivity Profiles and Potential for Novel Transformations

The unique substitution pattern of 4-Chloro-3-fluoro-2-methoxybenzoic acid suggests a rich and largely unexplored reactivity profile. The interplay between the electron-withdrawing halogen atoms and the electron-donating methoxy group, coupled with their specific positions on the ring, can lead to unusual reactivity. For instance, the steric hindrance imposed by the ortho-methoxy group could influence the reactivity of the carboxylic acid function. acs.orgthieme.de

Future research should focus on systematically investigating the reactivity of this compound under a variety of conditions. This could include exploring its behavior in cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of both chlorine and fluorine atoms offers the potential for selective activation and functionalization. Moreover, studying its photochemical reactivity could unveil novel transformations and applications. The potential for this molecule to serve as a building block in the synthesis of complex heterocyclic structures is also a promising avenue for exploration. orgsyn.org

Emerging Applications of Complex Halogenated Benzoic Acid Derivatives in Chemical Innovation

Complex halogenated benzoic acid derivatives are valuable intermediates in various fields, particularly in the development of pharmaceuticals and agrochemicals. mdpi.com The incorporation of halogen atoms can significantly modulate the biological activity of a molecule. For instance, fluorinated benzoic acid derivatives are used in the synthesis of non-steroidal anti-inflammatory drugs and other therapeutic agents. mdpi.com The specific substitution pattern of 4-Chloro-3-fluoro-2-methoxybenzoic acid could lead to the discovery of novel bioactive compounds.

Q & A

Q. How does the steric environment influence crystallization behavior?

  • Answer : The planar aromatic system promotes π-π stacking, but methoxy groups disrupt packing, leading to polymorphs. Recrystallization from ethanol/water (1:1) at 4°C yields monoclinic crystals suitable for X-ray diffraction .

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